1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride
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Overview
Description
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the inhibition of various enzymes and proteins involved in oxidative stress, inflammation, and tumor growth. It has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, leading to the suppression of inflammatory and tumorigenic responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of reactive oxygen species (ROS) production, the suppression of pro-inflammatory cytokine production, and the induction of apoptosis in cancer cells. It has also been found to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride in lab experiments include its potent antioxidant, anti-inflammatory, and anti-tumor properties, as well as its ability to enhance the efficacy of chemotherapy drugs. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
The future directions for the research on 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride include the identification of its molecular targets and the development of more efficient synthesis methods. Further studies are also needed to determine its optimal dosage and administration, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, this compound is a promising chemical compound that exhibits potent antioxidant, anti-inflammatory, and anti-tumor properties. Its potential applications in various fields make it an attractive candidate for further research, and its future directions include the identification of its molecular targets and the development of more efficient synthesis methods.
Synthesis Methods
The synthesis of 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves the reaction of 1-(4-chlorobutyl)-4-(2-hydroxyethyl)piperazine with p-toluenesulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with 3-chloropropan-1-ol to obtain the final product in the form of a white crystalline powder.
Scientific Research Applications
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry. It has been found to exhibit potent antioxidant, anti-inflammatory, and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-14-2-4-16(5-3-14)21-13-15(20)12-18-8-6-17(7-9-18)10-11-19;;/h2-5,15,19-20H,6-13H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQXBONBJNCFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCN(CC2)CCO)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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